![molecular formula C21H14BrFN4O B2780462 2-(4-bromophenyl)-N'-[(1E)-(4-fluorophenyl)methylidene]imidazo[1,2-a]pyridine-6-carbohydrazide CAS No. 866138-01-4](/img/structure/B2780462.png)

2-(4-bromophenyl)-N'-[(1E)-(4-fluorophenyl)methylidene]imidazo[1,2-a]pyridine-6-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

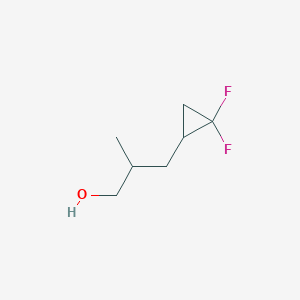

The compound “2-(4-bromophenyl)-N’-[(1E)-(4-fluorophenyl)methylidene]imidazo[1,2-a]pyridine-6-carbohydrazide” is a complex organic molecule that contains several functional groups and aromatic rings . It has a bromophenyl group, a fluorophenyl group, an imidazo[1,2-a]pyridine ring, and a carbohydrazide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The imidazo[1,2-a]pyridine core could be synthesized from 2-aminopyridines and acetophenones . The bromophenyl and fluorophenyl groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups . The bromophenyl and fluorophenyl groups are likely to be planar due to the sp2 hybridization of the carbon atoms in the aromatic ring . The imidazo[1,2-a]pyridine ring is also likely to be planar .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions . The bromine and fluorine atoms are good leaving groups, so they could be replaced by other groups in nucleophilic aromatic substitution reactions . The imidazo[1,2-a]pyridine ring could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water . The bromine and fluorine atoms might make the compound denser than similar compounds without halogens .Aplicaciones Científicas De Investigación

Organic Synthesis

Imidazo[1,2-a]pyridines are crucial in organic synthesis due to their versatility and reactivity. The compound can be used to construct complex molecules through radical reactions, transition metal catalysis, and metal-free oxidation strategies . Its ability to undergo direct functionalization makes it a valuable tool for creating diverse molecular architectures.

Pharmaceutical Chemistry

Recognized as a “drug prejudice” scaffold, imidazo[1,2-a]pyridine derivatives, including our compound, are extensively used in medicinal chemistry . They serve as core structures for developing new therapeutic agents due to their potential biological activities and ability to interact with various biological targets.

Material Science

The structural characteristics of imidazo[1,2-a]pyridines make them suitable for applications in material science . This compound could be used in the development of new materials with specific electronic or photonic properties, contributing to advancements in this field.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of this compound is KRAS G12C , a mutation found in certain types of cancer . This mutation has been a focus of research due to its role in promoting cancer cell growth and survival .

Mode of Action

The compound acts as a covalent inhibitor , binding irreversibly to the KRAS G12C mutation . This binding disrupts the function of the mutation, potentially inhibiting the growth and survival of cancer cells .

Result of Action

The compound has shown potential as a potent anticancer agent for cells with the KRAS G12C mutation . Its action results in the inhibition of these cancer cells, which could lead to a decrease in tumor growth .

Propiedades

IUPAC Name |

2-(4-bromophenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14BrFN4O/c22-17-6-3-15(4-7-17)19-13-27-12-16(5-10-20(27)25-19)21(28)26-24-11-14-1-8-18(23)9-2-14/h1-13H,(H,26,28)/b24-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKKXKJKCBDNRJ-BHGWPJFGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14BrFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenyl)-N'-[(1E)-(4-fluorophenyl)methylidene]imidazo[1,2-a]pyridine-6-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2780380.png)

![3-(Pyrimidin-2-yloxymethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2780382.png)

![N-[2-[Methyl(1-pyridin-2-ylethyl)amino]ethyl]but-2-ynamide](/img/structure/B2780385.png)

![7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2780386.png)

![6-(2-chloro-6-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2780393.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2780397.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2780398.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2780400.png)

![N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780402.png)